A Comprehensive Technical Guide to (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride: Structure, Properties, and Analytical Characterization
A Comprehensive Technical Guide to (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride: Structure, Properties, and Analytical Characterization
Executive Summary: This document provides an in-depth technical analysis of (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. The guide elucidates its chemical structure, stereochemistry, and key physicochemical properties. We present detailed, field-proven protocols for its analytical characterization, including spectroscopic and chromatographic methods. Furthermore, this guide explores the compound's synthetic strategy and its strategic application in drug discovery, particularly contextualized by the role of fluorine in modulating molecular properties. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Chemical Identity and Structure
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a chiral organic compound featuring a chroman scaffold. The systematic difluorination at the 6 and 8 positions of the aromatic ring, combined with the stereospecific amine at the C4 position, makes it a highly functionalized and sterically defined molecule.
Nomenclature and Key Identifiers
The compound's identity is established by several key identifiers summarized below.
| Identifier | Value | Source |
| Chemical Name | (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride | Internal |
| Synonym | (S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ylamine hydrochloride | |
| CAS Number | 1187928-83-1 | [1][2] |
| Molecular Formula | C₉H₁₀ClF₂NO | [1] |
| Molecular Weight | 221.63 g/mol | [1][3] |
| InChI Key | CRNZONGLYNSZNW-UHFFFAOYSA-N |
Structural Elucidation
The molecule's architecture consists of three key features:
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Chroman Core: A bicyclic system where a dihydropyran ring is fused to a benzene ring. This scaffold is prevalent in a wide range of bioactive natural products and synthetic molecules.[4]
-
Difluoro Substitution: The two fluorine atoms are strategically placed on the aromatic ring. This substitution profoundly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
-
(S)-Stereocenter: The amine group is located at the C4 position, which is a chiral center. The specified (S)-configuration is crucial for stereospecific interactions with biological targets, such as enzyme active sites or receptors.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the basic primary amine. This form significantly enhances aqueous solubility and improves the solid-state stability of the material, making it easier to handle and formulate.[5]
Physicochemical Properties
The physicochemical profile of a compound is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.
Summary of Key Properties
| Property | Value / Description | Significance |
| Physical Form | White Solid | Indicates stability and ease of handling at ambient conditions. |
| pKa (predicted) | ~9.0 | The primary amine is basic and will be >99% protonated at physiological pH (7.4), ensuring good aqueous solubility. (Value estimated based on similar structures[6]). |
| LogP (predicted) | 3.25 | Indicates high lipophilicity of the free base, a key factor for membrane permeability. The difluoro substitution typically increases lipophilicity.[3] |
| Aqueous Solubility | Enhanced by HCl salt | The hydrochloride form is critical for achieving sufficient concentration in aqueous media for biological assays and reactions.[5] |
The Role of Fluorine in Modulating Properties
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. In this specific molecule, the 6,8-difluoro pattern serves several purposes:
-
Electronic Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter the pKa of the amine and influence interactions with biological targets (e.g., by modifying cation-π interactions).
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at positions susceptible to oxidative metabolism (by Cytochrome P450 enzymes) can block these pathways, thereby increasing the compound's half-life in vivo.
-
Lipophilicity: Fluorine is considered a lipophilic atom. Its addition generally increases the LogP of a molecule, which can enhance its ability to cross cellular membranes. This is a critical factor in designing orally bioavailable drugs.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is a non-trivial process that requires precise control over stereochemistry. The most logical and industrially scalable approach begins with the corresponding ketone precursor.
Proposed Retrosynthetic Pathway
The synthesis can be envisioned by disconnecting the C-N bond, revealing a ketone precursor, 6,8-difluorochroman-4-one, which is commercially available.[7][8] This ketone can be synthesized from substituted phenols through processes like Friedel–Crafts acylation followed by intramolecular cyclization.[4]
Protocol: Stereoselective Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of the target compound from its ketone precursor. The choice of a chiral auxiliary or catalyst is paramount for establishing the (S)-stereocenter.
Objective: To synthesize (S)-6,8-Difluoro-chroman-4-ylamine via stereoselective reductive amination.
Materials:
-
6,8-Difluorochroman-4-one (1.0 eq)
-
(S)-α-Methylbenzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
HCl in Diethyl Ether or Isopropanol
Procedure:
-
Diastereoselective Imine Formation & Reduction:
-
To a solution of 6,8-difluorochroman-4-one in DCE, add (S)-α-methylbenzylamine.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine/enamine intermediate.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reducing the iminium ion in the presence of the ketone, minimizing side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the diastereomeric amine intermediate.
-
-
Chiral Auxiliary Removal:
-
Dissolve the crude intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously. Causality: Catalytic hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary without affecting the desired amine.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Salt Formation:
-
Dissolve the resulting free amine in a minimal amount of diethyl ether or isopropanol.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-6,8-Difluoro-chroman-4-ylamine hydrochloride as a white solid.
-
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the final compound.
Spectroscopic Analysis (Predicted)
While specific experimental spectra are proprietary, a robust prediction can be made based on the known structure and standard chemical shift values.[9]
4.1.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H (C5-H, C7-H) | 7.0 - 7.5 | ddd (doublet of doublet of doublets) |
| Benzylic-H (C4-H) | 4.5 - 5.0 | m (multiplet) |
| Methylene-H (C2-H₂) | 4.2 - 4.6 | m (multiplet) |
| Methylene-H (C3-H₂) | 2.0 - 2.5 | m (multiplet) |
| Amine-H (NH₃⁺) | 8.5 - 9.5 | br s (broad singlet) |
4.1.2. ¹³C NMR Spectroscopy The carbon spectrum will confirm the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F (C6, C8) | 150 - 160 (d, J_CF ≈ 240-250 Hz) |
| Aromatic C-O (C8a) | 145 - 155 |
| Aromatic C-H (C5, C7) | 110 - 125 (d) |
| Aromatic C-C (C4a) | 115 - 125 |
| Benzylic C-O (C2) | 65 - 75 |
| Benzylic C-N (C4) | 45 - 55 |
| Aliphatic C-C (C3) | 30 - 40 |
4.1.3. Mass Spectrometry Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the method of choice. The expected molecular ion peak would correspond to the free base [M+H]⁺.
-
Predicted [M+H]⁺: 186.07 (for C₉H₁₀F₂NO)
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.
4.2.1. Protocol: Reverse-Phase HPLC
Applications in Drug Discovery
(S)-6,8-Difluoro-chroman-4-ylamine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its structure is designed to be incorporated into larger, more complex molecules.
-
Scaffold for Bioactive Molecules: The chroman ring system is a "privileged scaffold" found in numerous drugs and natural products.[4][10] This compound provides a synthetically accessible entry point to novel analogues.
-
Probing Structure-Activity Relationships (SAR): The defined stereochemistry and specific fluorination pattern allow medicinal chemists to systematically probe the SAR of a lead compound. Replacing a non-fluorinated or mono-fluorinated analogue with this fragment can reveal critical insights into binding interactions and metabolic fate.
-
Relevance to Gamma-Secretase Inhibitors: The structural motif of a difluorinated six-membered ring with a chiral amine is highly relevant to modern drug development. For example, the compound Nirogacestat, a gamma-secretase inhibitor, features a closely related (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamino core.[11] This highlights the utility of the 6,8-difluoro substitution pattern in developing potent and selective enzyme inhibitors for oncology.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and purity of the compound.
-
Storage: The material should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] This minimizes degradation from atmospheric moisture and oxygen.
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The material should be handled in a well-ventilated fume hood.
References
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry. [Link]
-
Appchem. 6,8-DIFLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | 1187928-83-1. [Link]
- Google Patents. US11807611B2 - Chlorinated tetralin compounds and pharmaceutical compositions.
-
NextSDS. 8-FLUORO-CHROMAN-3-YLAMINE HYDROCHLORIDE — Chemical Substance Information. [Link]
-
Gregory, H. et al. NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
-
Macías-Pérez, E. et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]
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Jadhav, S. S. et al. Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development. [Link]
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Zhang, Y. et al. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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